molecular formula C8H5BrN2O B13023287 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B13023287
M. Wt: 225.04 g/mol
InChI Key: VTWSXWDHZPLOAT-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrrolopyridines, while oxidation and reduction will yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and aldehyde functional groups make it a versatile intermediate for further chemical modifications and applications in drug discovery.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-6(4-12)11-5-2-1-3-10-8(5)7/h1-4,11H

InChI Key

VTWSXWDHZPLOAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2)C=O)Br)N=C1

Origin of Product

United States

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